molecular formula C14H21N7O B7072177 N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Cat. No.: B7072177
M. Wt: 303.36 g/mol
InChI Key: VHCRTPBVRZAVMO-UHFFFAOYSA-N
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Description

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, which is further connected to a piperazine moiety The tert-butyl group attached to the nitrogen atom enhances the compound’s stability and lipophilicity

Properties

IUPAC Name

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-14(2,3)16-13(22)20-8-6-19(7-9-20)12-5-4-11-17-15-10-21(11)18-12/h4-5,10H,6-9H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRTPBVRZAVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization of appropriate hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine intermediate reacts with piperazine derivatives.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.

Scientific Research Applications

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cellular functions.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or ion channels, affecting signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, potentially inhibiting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxylic acid tert-butyl ester
  • 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
  • N-4-BOC-2-piperazinecarboxylic acid tert-butyl ester

Uniqueness

N-tert-butyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core with the piperazine moiety and the presence of the tert-butyl group. These features contribute to its enhanced stability, lipophilicity, and potential biological activity compared to similar compounds.

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